(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride
CAS No.: 2230798-70-4
Cat. No.: VC5291795
Molecular Formula: C11H14ClN3
Molecular Weight: 223.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230798-70-4 |
|---|---|
| Molecular Formula | C11H14ClN3 |
| Molecular Weight | 223.7 |
| IUPAC Name | (1-methylpyrazol-3-yl)-phenylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H13N3.ClH/c1-14-8-7-10(13-14)11(12)9-5-3-2-4-6-9;/h2-8,11H,12H2,1H3;1H |
| Standard InChI Key | WIMWLAJIUBPDFG-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C(C2=CC=CC=C2)N.Cl |
Introduction
Structural and Physicochemical Properties
The molecular formula of (1-methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride is C₁₁H₁₄ClN₃, yielding a molecular weight of 223.70 g/mol . The compound’s structure comprises a 1-methylpyrazole ring substituted at the 3-position with a phenylmethanamine group, protonated at the amine nitrogen to form the hydrochloride salt. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₃ |
| Molecular Weight | 223.70 g/mol |
| Solubility | Likely polar solvents (e.g., water, DMSO) |
| Appearance | Crystalline solid (inferred) |
The absence of reported melting/boiling points and density in literature underscores the need for further experimental characterization . Computational models predict moderate hydrophilicity due to the hydrochloride moiety, suggesting potential bioavailability in aqueous systems.
Comparative Analysis with Structural Analogs
The methyl substitution differentiates this compound from analogs like (1-phenyl-1H-pyrazol-3-yl)methanamine (CAS 1034024-59-3):
| Feature | (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine HCl | (1-Phenyl-1H-pyrazol-3-yl)methanamine |
|---|---|---|
| Molecular Weight | 223.70 g/mol | 173.21 g/mol |
| Substituent | Methyl at pyrazole N1 | Phenyl at pyrazole N1 |
| Bioactivity | Hypothesized kinase inhibition | Confirmed calcimimetic activity |
The methyl group enhances lipophilicity (calculated logP ≈ 2.1 vs. 1.8 for the non-methylated analog), potentially improving blood-brain barrier penetration.
Future Research Directions
-
Pharmacological Profiling: High-throughput screening against cancer cell lines and microbial pathogens.
-
Synthetic Optimization: Developing one-pot syntheses using green solvents (e.g., ethanol/water mixtures).
-
Crystallographic Studies: X-ray diffraction to resolve bond lengths and intermolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume